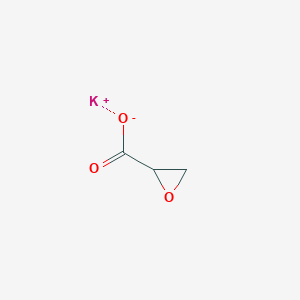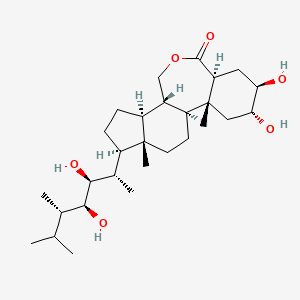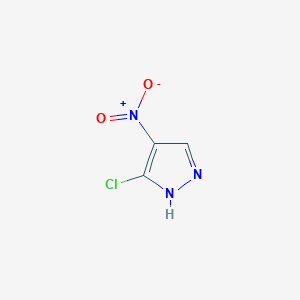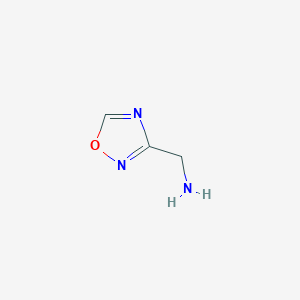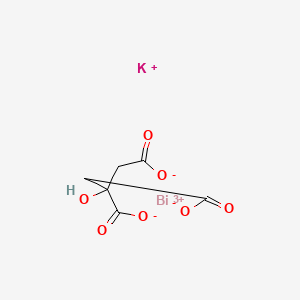
2-Iododibenzothiophene
Vue d'ensemble
Description
2-Iododibenzothiophene is an organosulfur compound with the molecular formula C12H7IS. It is a derivative of dibenzothiophene, where an iodine atom is substituted at the second position of the dibenzothiophene ring. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iododibenzothiophene typically involves the iodination of dibenzothiophene. One common method includes the reaction of dibenzothiophene with iodine and orthoperiodic acid in the presence of sulfuric acid and glacial acetic acid. The reaction is carried out at 60°C for 4.5 hours, followed by further stirring at room temperature for 16 hours. The product is then isolated by filtration and purified using toluene and hexane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing efficient purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iododibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Various substituted dibenzothiophenes.
Oxidation Reactions: Dibenzothiophene sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
2-Iododibenzothiophene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and light-emitting diodes.
Pharmaceuticals: Employed in the synthesis of biologically active compounds and potential drug candidates.
Catalysis: Acts as a ligand in various catalytic processes, enhancing reaction efficiency and selectivity
Mécanisme D'action
The mechanism of action of 2-Iododibenzothiophene largely depends on the specific application and reaction it is involved in. In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of desired products through its reactive iodine and sulfur atoms. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
2-Bromodibenzothiophene: Similar structure but with a bromine atom instead of iodine.
2-Chlorodibenzothiophene: Contains a chlorine atom in place of iodine.
Dibenzothiophene: The parent compound without any halogen substitution.
Comparison:
Reactivity: 2-Iododibenzothiophene is generally more reactive in substitution reactions compared to its bromine and chlorine analogs due to the weaker carbon-iodine bond.
Applications: While all these compounds are used in organic synthesis, this compound is preferred in reactions requiring high reactivity and selectivity.
Uniqueness: The presence of the iodine atom provides unique electronic properties, making it valuable in specific applications such as organic electronics and advanced material synthesis
Propriétés
IUPAC Name |
2-iododibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTVJYHYWSCJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


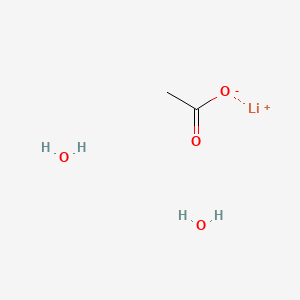
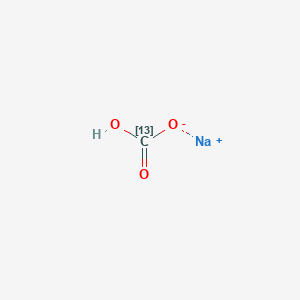




![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)
